molecular formula C17H23N5O3 B2594485 3-((2E)but-2-enyl)-8-(3-methoxypropyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione CAS No. 946340-98-3

3-((2E)but-2-enyl)-8-(3-methoxypropyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione

Cat. No.: B2594485
CAS No.: 946340-98-3
M. Wt: 345.403
InChI Key: RPWGGHPRYUHQFM-AATRIKPKSA-N
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Description

The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental components of nucleic acids, ATP, NADH, coenzyme A, and many other biological molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the purine ring system, possibly through a multi-step process involving condensation reactions . The but-2-enyl and 3-methoxypropyl groups would likely be added in subsequent steps, possibly through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine ring system, which consists of a pyrimidine ring fused to an imidazole ring . The but-2-enyl and 3-methoxypropyl groups would be attached to the purine ring at the 3 and 8 positions, respectively .


Chemical Reactions Analysis

As a purine derivative, this compound could potentially participate in a variety of chemical reactions. The but-2-enyl group could undergo reactions characteristic of alkenes, such as addition reactions . The 3-methoxypropyl group could potentially undergo reactions involving the ether linkage or the terminal methyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the purine ring system would likely make the compound aromatic and relatively stable . The but-2-enyl and 3-methoxypropyl groups could potentially affect the compound’s solubility and reactivity .

Scientific Research Applications

Structure-Activity Relationships and Molecular Studies

A series of compounds, including arylpiperazinylalkyl purine-2,4-diones, were synthesized to evaluate their affinity for serotoninergic and dopaminergic receptors. Studies revealed a range of receptor activities for compounds with specific substituents, highlighting the potential for designing ligands with desired biological properties (Zagórska et al., 2015).

Mesoionic Purinone Analogs

Research on mesoionic imidazo[1,2-c]pyrimidine-2,7-diones, analogs of purine-2,8-dione, showed their existence predominantly in a specific tautomeric form and their ability to undergo hydrolytic ring-opening reactions. This study contributes to understanding the chemical behavior of purinone analogs (Coburn & Taylor, 1982).

Pharmacological Evaluation of Derivatives

A series of N-8-arylpiperazinylpropyl derivatives were synthesized and evaluated, showing potent ligand activity for the 5-HT1A receptor. Preliminary studies indicated potential anxiolytic and antidepressant activities, suggesting the therapeutic applications of these derivatives (Zagórska et al., 2009).

Antiviral Activity of Nucleoside Analogues

The synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and related derivatives demonstrated moderate antiviral activity against specific viruses. This research opens avenues for developing new antiviral agents based on purine analogs (Kim et al., 1978).

Versatile Reagent for Regioselective Synthesis

The use of 3-methoxalylchromone for synthesizing imidazo(4,5-b)pyridines, also known as 1-desazapurines, highlights its utility as a reagent in drug design due to the pharmacophoric properties of 1-desazapurines (Ostrovskyi et al., 2011).

Synthesis and Biological Activity of Purine Derivatives

Research into the synthesis of 7,8-polymethylenepurine derivatives and their precursors provides insight into their antiviral and antihypertensive activities, contributing to the development of new therapeutic agents (Nilov et al., 1995).

Safety and Hazards

Without specific data, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activities, studying its reactivity, and developing methods for its synthesis .

Properties

IUPAC Name

2-[(E)-but-2-enyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-5-6-8-21-15(23)13-14(19(3)17(21)24)18-16-20(9-7-10-25-4)12(2)11-22(13)16/h5-6,11H,7-10H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWGGHPRYUHQFM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(N3CCCOC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3CCCOC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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